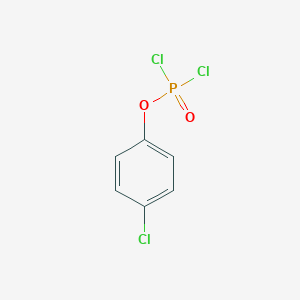

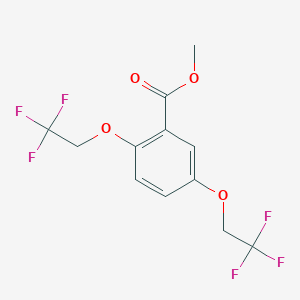

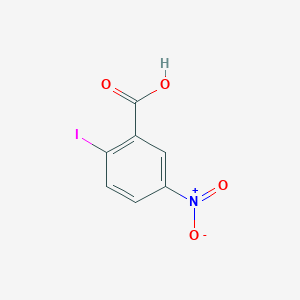

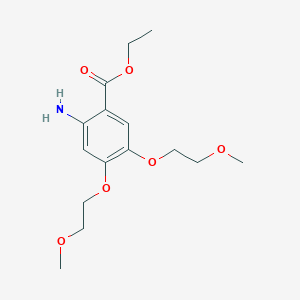

Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including esterification and treatment with various reagents. For instance, the synthesis of methyl 3,4-bis(trifluoroacetoxy)benzoate and its transformation into methyl 3,4-bis(pentafluoroethoxy)benzoate is described, involving esterification followed by treatment with trifluoroacetic anhydride and sulfur tetrafluoride in anhydrous hydrogen fluoride solution . This suggests that a similar approach could potentially be applied to synthesize methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate, with appropriate modifications to account for the different positions of the substituents on the benzene ring.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate has been determined using techniques such as single-crystal X-ray crystallography . These analyses reveal the spatial arrangement of atoms within the molecule and can show how intramolecular and intermolecular hydrogen bonding affects the structure. While the exact structure of methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is not provided, it can be inferred that such a compound would likely exhibit similar structural features, including potential hydrogen bonding and the influence of substituents on the overall molecular conformation.

Chemical Reactions Analysis

The papers describe various chemical reactions involving benzimidazole derivatives and benzoate esters. For example, the interaction of bis(trifluoroacetoxy)benzoates with sulfur tetrafluoride leads to the formation of bis(pentafluoroethoxy)benzoates . This indicates that methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate could also undergo chemical transformations when treated with specific reagents, potentially leading to the formation of new compounds with different functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds studied, such as melting points, solubility, and acidity, are influenced by the nature of the substituents on the benzene ring . For instance, the presence of a methyl group can reduce solubility and acidity, while Cl and NO2 groups can increase these properties . By analogy, the trifluoroethoxy groups in methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate would likely have a significant impact on its physical and chemical properties, potentially leading to high solubility and reactivity due to the electron-withdrawing nature of the trifluoromethyl groups.

Applications De Recherche Scientifique

Application 1: Anti-Cancer and Anti-Diabetic Agent

- Summary of Application: A series of new 1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3,4-oxadiazol-3-acetyl-2-aryl-2H/methyl derivatives were synthesized and their anti-cancer and anti-diabetic properties were investigated .

- Methods of Application: The compounds were synthesized by the condensation of various aldehydes and acetophenones with the laboratory-synthesized acid hydrazide, which afforded the Schiff’s bases. Cyclization of the Schiff bases yielded 1,3,4-oxadiazole derivatives .

- Results or Outcomes: Molecular docking experiments on the synthesized compounds were performed, followed by a molecular dynamic simulation. ADMET (chemical absorption, distribution, metabolism, excretion, and toxicity) prediction revealed that most of the synthesized compounds follow Lipinski’s rule of 5 .

Application 2: Antiglioma Agents

- Summary of Application: The bioactivity of 1,3-thiazolidin-4-one derivatives with a 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety was computationally developed and evaluated .

- Methods of Application: All of the synthesized thiazolidin-4-one derivatives have their chemical structures characterized using a variety of methods, including nuclear magnetic resonance (NMR) (1H and 13C), high-resolution mass spectrometry (HRMS), and Fourier transform infrared (FTIR) radiation .

- Results or Outcomes: A human glioblastoma cancer cell line (LN229) was used to investigate the purified derivatives’ antiglioma cancer efficacy. The derivatives 5b, 5c, and 5e were determined to have respective IC50 values of 9.48, 12.16, and 6.43 g/mL .

Application 3: Flame-Retardant Additive

- Summary of Application: Bis(2,2,2-trifluoroethyl) methylphosphonate is used as a flame-retardant additive for lithium-ion electrolytes .

- Methods of Application: This compound is added to the electrolyte solution used in lithium-ion batteries to enhance their safety .

- Results or Outcomes: The addition of this compound can significantly reduce the flammability of the electrolyte, thereby improving the safety of lithium-ion batteries .

Application 4: Synthesis of trans-Hydrindanes and ®- (+)-Umbelactone

- Summary of Application: Methyl P, P -bis (2,2,2-trifluoroethyl)phosphonoacetate can be used in one of the key synthetic steps for the preparation of trans-hydrindanes and ®- (+)-umbelactone .

- Methods of Application: This compound is used to prepare a cis-olefinic ester derivative by Still–Gennari olefination of an aldehyde derivative using 18-crown ether and potassium bis (trimethylsilyl)amide (KHMDS) .

- Results or Outcomes: The synthesized cis-olefinic ester derivative can be further used in the synthesis of trans-hydrindanes and ®- (+)-umbelactone .

Application 5: Homogenous Organic Catalytic System

- Summary of Application: Bis(2,2,2-trifluoroethyl) methylphosphonate is used as a homogenous organic catalytic system .

- Methods of Application: This compound is used as a catalyst for the phosphorylation of polyfluoroalkanols .

- Results or Outcomes: The use of this compound as a catalyst can enhance the efficiency of the phosphorylation process .

Application 6: Manufacture of Polyurethane Foams and Polyesters

- Summary of Application: 2,5-Bis(hydroxymethyl)furan, a compound similar to “Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate”, has applications in the manufacture of polyurethane foams and polyesters .

- Methods of Application: This compound is used as a diol in the synthesis of polyurethane foams and polyesters .

- Results or Outcomes: The use of this compound can enhance the properties of the resulting polyurethane foams and polyesters .

Propriétés

IUPAC Name |

methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F6O4/c1-20-10(19)8-4-7(21-5-11(13,14)15)2-3-9(8)22-6-12(16,17)18/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMXTGWAYICZRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one](/img/structure/B106889.png)

![2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole](/img/structure/B106901.png)